2-Methoxyethyl 4-((4-(bis(2-hydroxyethyl)amino)-2-tolyl)azo)-3-bromo-5-nitrobenzoate
CAS No.: 85136-54-5
Cat. No.: VC17037484
Molecular Formula: C21H25BrN4O7
Molecular Weight: 525.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 85136-54-5 |
|---|---|
| Molecular Formula | C21H25BrN4O7 |
| Molecular Weight | 525.3 g/mol |
| IUPAC Name | 2-methoxyethyl 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]-3-bromo-5-nitrobenzoate |
| Standard InChI | InChI=1S/C21H25BrN4O7/c1-14-11-16(25(5-7-27)6-8-28)3-4-18(14)23-24-20-17(22)12-15(13-19(20)26(30)31)21(29)33-10-9-32-2/h3-4,11-13,27-28H,5-10H2,1-2H3 |
| Standard InChI Key | IDLLVUHLKAFFSN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1)N(CCO)CCO)N=NC2=C(C=C(C=C2Br)C(=O)OCCOC)[N+](=O)[O-] |
Introduction
Structural Characteristics and Nomenclature
2-Methoxyethyl 4-((4-(bis(2-hydroxyethyl)amino)-2-tolyl)azo)-3-bromo-5-nitrobenzoate belongs to the azo dye family, characterized by the presence of an azo (-N=N-) chromophore. Its IUPAC name reflects the following structural components:
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A 3-bromo-5-nitrobenzoate core, providing steric and electronic modulation.
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A 2-methoxyethyl ester group at position 4, influencing solubility and hydrolytic stability.
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A bis(2-hydroxyethyl)amino substituent on the 2-tolyl moiety, enhancing hydrophilicity.
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An azo linkage connecting the benzoate and toluidine-derived aromatic systems.
The compound’s molecular formula is C₂₁H₂₅BrN₄O₇, with a molecular weight of 525.3 g/mol. Substitutents such as bromo and nitro groups contribute to its electron-withdrawing effects, while the methoxyethyl chain balances polarity .
Synthesis and Industrial Production
General Azo Dye Synthesis Pathways
Azo dyes like this compound are typically synthesized via diazotization and coupling reactions:
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Diazotization: An aromatic amine (e.g., 4-(bis(2-hydroxyethyl)amino)-2-methylaniline) reacts with nitrous acid (HNO₂) under acidic conditions to form a diazonium salt.
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Coupling: The diazonium salt reacts with a coupling agent (e.g., 3-bromo-5-nitrobenzoic acid derivative) in a basic or neutral medium to form the azo bond .
Industrial production prioritizes batch processes to control stoichiometry and minimize byproducts. Purification often involves recrystallization or chromatography to achieve >95% purity .
Physicochemical Properties
While specific data for this compound is limited in publicly accessible literature, general trends for analogous azo dyes include:
| Property | Typical Range for Azo Dyes | Influencing Factors |
|---|---|---|
| Solubility | Low in water, moderate in polar solvents | Nitro groups reduce hydrophilicity |
| Thermal Stability | Decomposes above 300°C | Azo bond cleavage at high temperatures |
| λmax (UV-Vis) | 400–550 nm | Electron-withdrawing substituents |
The 3-bromo and 5-nitro groups likely redshift λmax compared to simpler azo dyes, enhancing light absorption in the visible spectrum .
Applications and Industrial Use
Textile and Pigment Industries
Azo dyes dominate the textile sector due to their vibrant hues and cost-effectiveness. This compound’s nitro and bromo substituents may improve colorfastness in synthetic fibers, though its exact commercial adoption remains undocumented .
Biomedical Research
Preliminary studies on analogous azo dyes suggest potential antimicrobial and anticancer activities. The bis(2-hydroxyethyl)amino group could facilitate interactions with cellular membranes, while the nitro group may induce oxidative stress in pathogens .
Biological and Health Considerations
Metabolic Fate and Toxicity
Azo dyes are prone to reductive cleavage in vivo, releasing aromatic amines. For this compound, cleavage could yield 3-bromo-5-nitrobenzoic acid and 4-(bis(2-hydroxyethyl)amino)-2-methylaniline. The latter is structurally similar to benzidine derivatives, which are classified as potential carcinogens .
| Degradation Product | Potential Risk Profile |
|---|---|
| 4-(Bis(2-hydroxyethyl)amino)-2-methylaniline | Suspected genotoxicity |
| 3-Bromo-5-nitrobenzoic acid | Environmental persistence concerns |
Environmental Impact and Degradation
Aerobic vs. Anaerobic Degradation
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Aerobic conditions: Microbial oxidation breaks the azo bond, yielding less persistent metabolites.
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Anaerobic conditions: Reduction dominates, releasing aromatic amines that resist further degradation .
Wastewater Treatment Challenges
Conventional treatment plants struggle to remove azo dyes efficiently. Advanced oxidation processes (e.g., ozonation) are under investigation to enhance degradation rates .
Future Research Directions
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Structure-Activity Relationships: Systematic modification of substituents to optimize dye performance while minimizing toxicity.
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Degradation Pathways: Elucidate the environmental fate of brominated nitroaromatic metabolites.
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Alternative Applications: Explore non-textile uses, such as photodynamic therapy or sensors.
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